Nikkomycin So(X)

Description

Overview of Peptidyl Nucleoside Antibiotics

Peptidyl nucleoside antibiotics (PNAs) are a structurally diverse family of natural products characterized by a nucleobase, a core saccharide, and one or more amino acid components linked together. acs.orgnih.gov These complex molecules are produced by various microorganisms, most notably by species of Streptomyces. taylorandfrancis.com PNAs exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov Their mechanisms of action are varied, with some, like blasticidin S and puromycin, targeting protein synthesis by inhibiting ribosomes, while others, such as the nikkomycins and polyoxins, interfere with cell wall biosynthesis. nih.gov The unique structures of PNAs, often incorporating unusual sugars and non-proteinogenic amino acids, present both a challenge and an opportunity for the discovery of novel antimicrobial agents. acs.orgnih.gov

Historical Context of Nikkomycin (B1203212) Discovery and Research Trajectory

The nikkomycins were first discovered in the 1970s as secondary metabolites produced by the bacterium Streptomyces tendae. nih.govwikipedia.org Initial research recognized their potential as antifungal agents, particularly against plant pathogens. nih.gov The discovery that nikkomycins act as potent and specific inhibitors of chitin (B13524) synthase significantly increased scientific interest in these compounds. nih.govresearchgate.net Subsequent research led to the isolation and characterization of several nikkomycin analogues, including Nikkomycin X and Nikkomycin Z. researchgate.net Over the years, research has focused on improving production yields, understanding the biosynthetic pathways, and evaluating the therapeutic potential of these compounds, with Nikkomycin Z, in particular, advancing to clinical trials for the treatment of fungal infections. taylorandfrancis.comnih.gov

Significance of Chitin Synthase Inhibition in Antifungal and Insecticidal Research

Chitin is a vital structural polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of insects and other arthropods, but it is absent in vertebrates and plants. mdpi.com This makes chitin synthase, the enzyme responsible for chitin biosynthesis, an attractive and specific target for the development of antifungal and insecticidal agents. mdpi.compatsnap.com By inhibiting this enzyme, compounds like Nikkomycin X disrupt the formation of the fungal cell wall or the insect exoskeleton, leading to cell lysis or developmental abnormalities, respectively. ontosight.aiacs.org This targeted approach offers the potential for high efficacy with reduced risk of adverse effects on host organisms, making chitin synthase inhibitors a promising area of research in both medicine and agriculture. patsnap.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

140447-98-9 |

|---|---|

Molecular Formula |

C12H14N2O9 |

Molecular Weight |

330.25 g/mol |

IUPAC Name |

(2R,3R,3aS,5S,6S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,6,7-trihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |

InChI |

InChI=1S/C12H14N2O9/c15-2-3-1-14(12(21)13-3)10-6(18)8-7(23-10)4(16)5(17)9(22-8)11(19)20/h1-2,4-10,16-18H,(H,13,21)(H,19,20)/t4-,5+,6-,7-,8+,9+,10-/m1/s1 |

InChI Key |

MCEHHDMQJDREQZ-ZVMZQBCWSA-N |

SMILES |

C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O |

Isomeric SMILES |

C1=C(NC(=O)N1[C@H]2[C@@H]([C@H]3[C@H](O2)[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C=O |

Canonical SMILES |

C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O |

Synonyms |

nikkomycin So(X) nikkomycin So-X nikkomycin SoX |

Origin of Product |

United States |

Nikkomycin So X Within the Nikkomycin Biosynthesis Pathway

Isolation and Characterization of Biosynthetic Intermediates

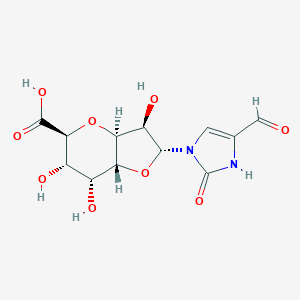

The elucidation of the nikkomycin (B1203212) biosynthetic pathway has been significantly advanced by the isolation and characterization of key intermediates. Among these, Nikkomycin So(X) has been identified as a pivotal molecule.

Identification of Nikkomycins SZ, SX, SoZ, and SoX as Intermediates in Streptomyces tendae

Researchers have successfully isolated and characterized new intermediates from the culture broth of Streptomyces tendae Tü 901/S 2566, which they named nikkomycins SZ, SX, SoZ, and SoX. nih.govresearchgate.net These compounds are analogous to octosyl acids, which are known as shunt metabolites in the biosynthesis of polyoxins. nih.gov A significant finding from these studies is the correlation between the concentration of iron in the culture medium and the production of these intermediates. As iron levels increase, the quantities of nikkomycins SZ and SX decrease, while the production of the biologically active nikkomycins Z and X rises. nih.gov

Analytical Methodologies for Intermediate Elucidation

The identification and characterization of nikkomycin intermediates have been made possible through various analytical techniques. High-Performance Liquid Chromatography (HPLC) has been a primary tool for the separation and detection of these hydrophilic compounds from culture filtrates. nih.govresearchgate.netnih.gov Specifically, modifications to standard HPLC conditions have enabled improved resolution of nikkomycin nucleosides and the newly identified intermediates. researchgate.net UV/Vis diode-array spectral analysis was instrumental in postulating the presence of nikkomycins Sz and Sx. researchgate.net Further characterization has been achieved using techniques like electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS), which provide detailed information on the molecular weight and fragmentation patterns of the intermediates. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to determine the precise chemical structures of these novel nikkomycin analogues. nih.gov

Genetic and Enzymatic Foundations of Nikkomycin Biosynthesis

The production of nikkomycins, including the formation of the Nikkomycin So(X) intermediate, is governed by a specific set of genes and enzymes.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for nikkomycin biosynthesis are organized into a biosynthetic gene cluster (BGC). In Streptomyces ansochromogenes, this cluster consists of 22 open reading frames (ORFs), designated as sanG through sanX. nih.gov A similar gene cluster has been identified in Streptomyces tendae. researchgate.net The entire nikkomycin BGC, spanning approximately 35 kb, has been cloned and sequenced, providing a genetic blueprint for the biosynthesis of these antibiotics. nih.govd-nb.info The boundaries of the cluster have been defined, with sanG at the left and sanX at the right. nih.gov Overexpression of the pathway-specific regulatory gene, sanG, has been shown to significantly increase nikkomycin production. taylorandfrancis.com

Cryptic Phosphorylation Mechanisms in Nucleoside Natural Product Biosynthesis

A recent discovery has revealed an unexpected layer of complexity in the biosynthesis of nikkomycin and the related polyoxin (B77205) antibiotics: cryptic phosphorylation. nih.govresearchgate.net This process involves the phosphorylation of nucleoside biosynthetic intermediates at the 2'-position. nih.gov This phosphorylation is considered "cryptic" because it is introduced early in the aminohexuronic acid (AHA) biosynthesis pathway—specifically, in the third of seven steps—and is retained throughout the subsequent steps, only to be removed in the final stage. nih.govresearchgate.net This transient phosphorylation may act as a tag, enhancing the recognition of the intermediates by the biosynthetic enzymes. researchgate.net This finding has highlighted the importance of functionally characterizing kinases found within nucleoside biosynthetic gene clusters, which were previously thought to be involved only in self-resistance mechanisms. nih.govresearchgate.net

Intermediates in the Nikkomycin Pathway

The biosynthesis of nikkomycins involves a series of intermediate molecules. Key among these are Nikkomycin Z and Nikkomycin X, the primary active compounds produced by Streptomyces ansochromogenes. researchgate.netnih.gov Nikkomycin Z is composed of 4-(4′hydoxy-2′-pyridinyl)-homothreonine and a 5-aminohexuronic acid linked to uracil (B121893). researchgate.net Nikkomycin X shares the same peptidyl moiety but has a different nucleoside base, 4-formyl-4-imidazoline-2-one (imidazolone), which originates from histidine. nih.govresearchgate.net

Recent research has shed light on a critical, yet previously hidden, aspect of the pathway: a 2'-phosphorylation of nucleoside intermediates. nih.gov This phosphorylation event is introduced early in the biosynthesis of the aminohexuronic acid (AHA) nucleoside and is retained throughout several subsequent steps, only to be removed in the final stage of the pathway. nih.gov This finding suggests that intermediates like AHA 2'-phosphate (AHAP) are the true on-pathway substrates, while their dephosphorylated counterparts, such as AHA, are likely off-pathway shunt metabolites. nih.gov The amide ligase NikS, for instance, selectively ligates AHAP with the amino acid moiety (HPHT) to form nikkomycin Z 2'-phosphate, and does not act on AHA. nih.gov

In addition to the main pathway intermediates, several other related compounds have been isolated from the culture broth of Streptomyces tendae. These include nikkomycins SZ, SX, SoZ, and SoX, which are considered new intermediates or shunt metabolites associated with nikkomycin biosynthesis. researchgate.netnih.gov These molecules are analogous to octosyl acids, which are known shunt metabolites in the biosynthesis of the related polyoxin antibiotics. researchgate.netnih.govrsc.org

Regulatory Mechanisms of Nikkomycin Production

The production of nikkomycins is a tightly controlled process, influenced by a variety of regulatory mechanisms at the genetic and nutritional levels. This intricate regulation ensures that the antibiotic is produced at the appropriate time and in response to specific environmental cues. scispace.com

Nutritional conditions in the fermentation medium play a significant role in directing the metabolic flow towards the production of specific nikkomycins. The availability of precursors for both the nucleoside and peptidyl moieties can influence the final yield of the desired compounds. nih.gov

For instance, studies have shown that supplementing the culture medium with uracil or uridine (B1682114), precursors for the nucleoside moiety of Nikkomycin Z, can significantly increase its production. nih.govebi.ac.uk Conversely, blocking the biosynthetic pathway for the imidazolone (B8795221) base of Nikkomycin X can redirect resources towards Nikkomycin Z synthesis, effectively increasing its yield. nih.gov

The concentration of certain ions is also a critical factor. Research on Streptomyces tendae has demonstrated a clear correlation between the concentration of iron in the production medium and the relative amounts of different nikkomycin compounds. researchgate.netnih.gov Increasing iron concentrations lead to a decrease in the production of the intermediates nikkomycin SZ and SX, and a corresponding increase in the biologically active nikkomycins Z and X. researchgate.netnih.gov Furthermore, phosphate (B84403) concentration has been shown to be a key determinant in whether S. tendae produces nikkomycins or another class of antibiotics called juglomycins. nih.gov Decreasing the phosphate supply enhances nikkomycin production while suppressing juglomycin synthesis. nih.gov

The biosynthesis of nikkomycin is also governed by a complex cascade of transcriptional regulators, including pathway-specific activators and pleiotropic regulators that respond to signaling molecules. researchgate.netnih.gov A key player in this regulatory network is SanG, a transcriptional activator that directly controls the expression of genes in the nikkomycin biosynthetic cluster. scispace.comnih.gov The expression of sanG itself is growth-phase dependent, increasing significantly when nikkomycin production begins. nih.gov Overexpression of sanG has been shown to increase nikkomycin production. nih.govtaylorandfrancis.com

Recent discoveries have highlighted the role of butenolide-type signaling molecules in regulating nikkomycin biosynthesis in Streptomyces ansochromogenes. researchgate.netuni.lu A gene cluster, sab, is responsible for the synthesis of three butenolides (SAB1, 2, and 3). researchgate.netuni.lu These molecules act as signals that are perceived by a receptor protein, SabR1. researchgate.netresearchgate.net

The regulatory cascade initiated by these butenolides is intricate. In the absence of SABs, the SabR1 receptor acts as a repressor, binding to the promoter regions of several genes, including cprC, and its own biosynthetic gene, sabA. researchgate.netresearchgate.netfrontiersin.org This repression indirectly inhibits nikkomycin production. researchgate.net When SABs are present, they bind to SabR1, causing it to dissociate from its target DNA. researchgate.netresearchgate.net This de-repression allows for the transcription of cprC. The CprC protein, in turn, is a positive regulator that activates the transcription of the pleiotropic regulatory gene adpA. researchgate.netfrontiersin.org Finally, AdpA stimulates nikkomycin biosynthesis by activating the transcription of the pathway-specific activator, sanG. researchgate.netfrontiersin.org This represents a sophisticated signaling system where small molecules trigger a cascade of regulatory events leading to antibiotic production. researchgate.netuni.lu

Influence of Nutritional Factors on Biosynthesis

Metabolic Flux and Shunt Pathways in Nikkomycin Production

The efficiency of nikkomycin production is not only dependent on the direct biosynthetic pathway but is also influenced by the flow of metabolites through this pathway and the diversion of intermediates into so-called "shunt" pathways. Understanding these dynamics is crucial for optimizing the yield of the desired active compounds.

Shunt metabolites are compounds that are derived from intermediates of a primary biosynthetic pathway but are not themselves precursors to the final product. In the context of nikkomycin biosynthesis, several such compounds have been identified.

Nikkomycins SZ, SX, SoZ, and SoX, isolated from S. tendae, are considered to be shunt metabolites. researchgate.netnih.govndl.go.jp They are structurally analogous to octosyl acids, which are known shunt products in the related polyoxin biosynthetic pathway. researchgate.netnih.gov The formation of these compounds represents a diversion of metabolic flux away from the production of the primary nikkomycins.

Furthermore, the discovery of cryptic phosphorylation in the pathway has led to the re-evaluation of what constitutes an intermediate versus a shunt metabolite. nih.gov For example, aminohexuronic acid (AHA) is now considered a likely shunt metabolite, as the true on-pathway intermediate is its phosphorylated form, AHAP. nih.gov The dephosphorylation of pathway intermediates before the final step can lead to their accumulation as off-pathway shunt products.

Advanced Research on Nikkomycin Analogs and Structural Modifications

Rational Design and Synthetic Strategies for Novel Peptidyl Nucleoside Analogs.d-nb.inforesearchgate.net

The rational design of novel nikkomycin (B1203212) analogs has centered on understanding and modifying its key structural components to improve its efficacy as a chitin (B13524) synthase inhibitor. d-nb.inforesearchgate.net

Researchers have synthesized novel nikkomycin analogs by coupling uracil (B121893) polyoxin (B77205) C with various amino acids. d-nb.info These modifications aimed to introduce different alkyl and aryl substituents at the terminal amino acid position. d-nb.info

A significant finding from these studies was that introducing hydrophobic aryl groups, such as phenyl, naphthyl, and phenanthrenyl, at the terminal amino acid could lead to potent anti-chitin synthase activity. d-nb.info One analog featuring a phenanthrene (B1679779) group demonstrated activity comparable to Nikkomycin Z. d-nb.inforesearchgate.net This research also showed that it's possible to remove two stereocenters from the nikkomycin structure without losing inhibitory activity. d-nb.info

Initial studies with simple analogs containing L-cysteine and L-serine residues showed that the L-cysteine analog had the most potent anti-chitin synthase activity. oup.com Further exploration of hydrophobic amino acids led to the synthesis of analogs with even greater potency. oup.com

Table 1: Activity of Nikkomycin Z Analogs with Terminal Amino Acid Modifications

| Analog | Terminal Amino Acid Modification | Anti-Chitin Synthase Activity (IC50 µg/mL) | Reference |

| Nikkomycin Z | 4-hydroxy-pyridyl homothreonine | 0.393 | d-nb.info |

| Analog with Phenanthrene group | Phenanthrene group | 0.31 | d-nb.inforesearchgate.net |

| Analog with L-cysteine residue | L-cysteine | Potent activity | oup.com |

The nucleoside moiety of nikkomycin is crucial for its interaction with the target enzyme, chitin synthase. mdpi.com The uridine-based nucleoside of Nikkomycin Z is thought to mimic the UDP-GlcNAc substrate of the enzyme. oup.commdpi.com Early precursor-directed biosynthesis studies led to the creation of novel nikkomycins with modifications at the C5 position of the nucleobase, such as a methyl group (Nikkomycin ZT) or a hydroxymethyl group (Nikkomycin JH). researchgate.net These modifications, also found in polyoxins, highlight the biosynthetic pathways' flexibility. researchgate.net Mutasynthesis, a technique combining targeted gene inactivation with the feeding of unnatural precursors, has also been used to generate novel nikkomycin analogs by feeding a mutant strain with various pyrimidines, purines, and imidazoles. researchgate.net

The peptide bond linking the nucleoside and amino acid components of nikkomycin is a target for modification to improve metabolic stability. d-nb.inforesearchgate.net Researchers have explored replacing the peptide bond with more stable linkers. d-nb.infonih.gov For example, analogs where the peptide bond was N-methylated or replaced with a -NH2CH2- group resulted in a loss of activity against chitin synthase. nih.gov This suggests that the specific conformation and chemical nature of the peptide bond are critical for inhibitory activity.

A mutation affecting the formation of the peptide bond between the nucleoside (nikkomycin C) and the amino acid (nikkomycin D) moieties has been identified, indicating this linkage is a key step in the biosynthesis of the active Nikkomycin Z. nih.gov

To investigate the structure-activity relationship of the ribose unit, researchers have developed carbohydrate ring-expanded analogs of nikkomycin. d-nb.infoacs.org This involves replacing the natural furanose ring with a pyranose ring. d-nb.infotandfonline.com A convergent synthetic route was used to create a pyranosyl analog of nikkomycin B, which involved the independent synthesis of the amino acid side chain and the pyranosyl nucleoside subunit, followed by their coupling. d-nb.infoacs.org

This pyranosyl nikkomycin B analog demonstrated significant antifungal activity against several human pathogenic fungal strains, and in some cases, was more potent than the existing antifungal agent amphotericin B. d-nb.infotandfonline.com These findings suggest that expanding the carbohydrate core ring of nikkomycins could be a beneficial strategy for optimizing their antifungal potency. acs.orgtandfonline.com Further studies on these pyranosyl analogs are ongoing to fully explore their potential. acs.orgresearchgate.net

Investigations of the Bridging Unit

Combinatorial Chemistry Approaches in Nikkomycin Analog Synthesis.d-nb.info

Combinatorial chemistry has been a powerful tool for generating large libraries of nikkomycin analogs to screen for enhanced antifungal activity. d-nb.infoscielo.br One notable approach involved a solid-phase synthesis using the Ugi multicomponent reaction. d-nb.infotandfonline.combeilstein-journals.org This method allowed for the rapid creation of a library of 450 nikkomycin analogs by combining an aldehyde, various carboxylic acids, and isocyanides on a resin. d-nb.inforesearchgate.net

The resulting library of crude products was then screened for their ability to inhibit chitin synthases 1 and 2 from Candida albicans. d-nb.info This high-throughput screening identified 246 compounds that showed more than 50% inhibition at a concentration of 10 µg/mL. d-nb.infoscielo.br This demonstrates the efficiency of combinatorial approaches in discovering novel and potent chitin synthase inhibitors. d-nb.infoscielo.br

Structure-Activity Relationship (SAR) Studies for Chitin Synthase Inhibition.d-nb.infomdpi.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of nikkomycin and its analogs relates to their biological activity as chitin synthase inhibitors. d-nb.infooup.com These studies have provided valuable insights into the key structural features required for potent inhibition.

Recent cryo-EM structures of Candida albicans chitin synthase 2 (CaChs2) in complex with Nikkomycin Z have provided a detailed view of the inhibitor's binding mode. mdpi.comnih.gov Nikkomycin Z binds in an extended conformation within the substrate entry pocket. nih.gov The aminohexuronic acid (AHA) moiety of Nikkomycin Z mimics the uridine (B1682114) portion of the natural substrate, UDP-GlcNAc. mdpi.comnih.gov The hydroxypyridinyl ring of the terminal amino acid, 4-hydroxypyridylhomothreonine (HPHT), makes critical contacts with the enzyme, including π-π stacking with a tryptophan residue (W647) and a hydrogen bond with a tyrosine residue (Y517). nih.gov

SAR studies have shown that modifications to the terminal amino acid can significantly impact inhibitory activity. For instance, replacing the natural amino acid with hydrophobic aryl groups can maintain or even enhance potency. d-nb.inforesearchgate.net An analog with a phenanthrene group was found to be a slightly better inhibitor of C. albicans chitin synthase than Nikkomycin Z. researchgate.netoup.com

Conversely, some modifications lead to a loss of activity. N-methylation of the peptide bond or its replacement with a methyleneamine linker resulted in inactive compounds, highlighting the importance of the peptide bond's integrity. nih.gov

The development of carbohydrate ring-expanded pyranosyl analogs has also contributed to SAR knowledge. acs.orgtandfonline.com A pyranosyl analog of nikkomycin B showed significant antifungal activity, indicating that the furanose ring is not strictly required and that larger carbohydrate cores can be accommodated by the enzyme. d-nb.infoacs.orgtandfonline.com

Table 2: Key Structural Features of Nikkomycin Z and Their Role in Chitin Synthase Inhibition

| Structural Feature | Role in Inhibition | Reference |

| Aminohexuronic acid (AHA) moiety | Mimics the uridine of UDP-GlcNAc, binds to the substrate binding site. | mdpi.comnih.gov |

| 4-hydroxypyridylhomothreonine (HPHT) | The hydroxypyridinyl ring forms key interactions (π-π stacking, H-bonds) with the enzyme. | nih.gov |

| Peptide bond | Crucial for maintaining the correct conformation for binding; modifications often lead to loss of activity. | nih.gov |

| Carbohydrate core | Can be expanded from a furanose to a pyranose ring while retaining significant antifungal activity. | acs.orgtandfonline.com |

Impact of Stereochemical Features on Biological Activity

The three-dimensional arrangement of atoms within the nikkomycin molecule is a critical determinant of its biological activity. Specific stereochemical configurations are essential for the molecule to bind effectively to its target, chitin synthase. vulcanchem.com Research into nikkomycin analogs has revealed that while some stereocenters are indispensable, others can be modified or even removed without a significant loss of inhibitory function. d-nb.inforesearchgate.net

Interestingly, investigations into structural modifications have shown that not all stereocenters are equally important. One study demonstrated that it was possible to remove two stereocenters from the nikkomycin structure and still retain a comparable level of chitin synthase inhibition. d-nb.inforesearchgate.net This finding suggests that a degree of structural simplification is possible, which could aid in the synthesis of more effective or stable analogs.

| Stereochemical Feature | Compound(s) | Impact on Biological Activity |

|---|---|---|

| (3S,4S) configuration in the hydroxypyridine-linked valyl group | Nikkomycin J | Considered critical for bioactivity. vulcanchem.com |

| (2R,3β,4β,5α) orientation in the tetrahydrofuran (B95107) ring | Nikkomycin J | Considered critical for bioactivity. vulcanchem.com |

| Conformational flexibility (syn and anti isomers) | Nikkomycin X | Exhibits a very flexible structure in solution, which may influence binding to target enzymes. cuny.edu |

| Removal of two stereocenters | Nikkomycin Analog | Demonstrated that the overall structure could be simplified while retaining the same level of inhibition. d-nb.inforesearchgate.net |

Strategies to Enhance Bioavailability and Metabolic Stability through Analog Development

A primary challenge limiting the clinical utility of natural nikkomycins is their poor cellular uptake and metabolic instability. d-nb.inforesearchgate.net Consequently, a major focus of research has been the rational design and synthesis of nikkomycin analogs with improved pharmacokinetic properties. These efforts have explored modifications to nearly every part of the molecule, from the peptidyl side chain to the core structure.

One key strategy involves modifying the peptidyl portion of the molecule to create prodrugs. Tripeptidyl analogs of nikkomycin were designed to be hydrolyzed by intracellular enzymes, releasing the active drug inside the target cell. nih.govacs.org While one such analog, L-leucyl-nikkomycin X, did function as a prodrug, it did not show greater antifungal activity than the parent nikkomycin in in-vitro tests. cuny.edunih.gov Another critical finding related to the peptidyl chain is the role of the β-methyl group on the N-terminal amino acid, which has been shown to protect the molecule from degradation by peptidases found in fungal cell extracts, thereby enhancing its metabolic stability. nih.gov Researchers have also replaced the β-CH3 and γ-OH groups of the nikkomycin Z amino acid chain with a hydrophobic phenanthrene group. mdpi.compsecommunity.org The resulting analog, KFC-431, showed potent anti-chitin synthase activity comparable to that of nikkomycin Z. mdpi.compsecommunity.org

Other strategies have focused on altering the fundamental structure of the nikkomycin scaffold. To combat metabolic instability, particularly the hydrolysis of the peptide bond, researchers have replaced this bond with a more stable 1,2,3-triazole linker. d-nb.inforesearchgate.net This type of bioisosteric replacement is a known strategy for improving metabolic stability against hydrolysis. hyphadiscovery.com Another approach involved creating "doubly modified" analogs that feature both a ring-expanded carbohydrate core and a simplified peptidyl side chain. nih.gov Biological screening of these novel pyranosyl nikkomycin analogs indicated that such modifications could be a beneficial strategy for optimizing antifungal potency. nih.gov

| Strategy | Modification Detail | Objective | Outcome |

|---|---|---|---|

| Prodrug Development | Addition of an amino acid to form a tripeptidyl analog (e.g., L-leucyl-nikkomycin X). cuny.edunih.gov | Enhance cellular uptake. nih.gov | Acted as a prodrug but did not improve efficacy in vitro compared to the parent compound. nih.govacs.org |

| Peptide Side Chain Modification | Retention of the β-methyl group on the N-terminal amino acid. nih.gov | Enhance metabolic stability. nih.gov | Protects the molecule against degradation by fungal peptidases. nih.gov |

| Introduction of a hydrophobic phenanthrene group at the β position of the amino acid chain. mdpi.compsecommunity.org | Improve biological activity. mdpi.com | Resulting analog (KFC-431) had inhibitory activity comparable to Nikkomycin Z. mdpi.compsecommunity.org | |

| Scaffold Modification | Replacement of the peptide bond with a 1,2,3-triazole linker. d-nb.inforesearchgate.net | Enhance metabolic stability. d-nb.info | This linker is expected to improve the biological profile by being more resistant to hydrolysis. d-nb.infohyphadiscovery.com |

| Expansion of the furanose ring to a pyranose ring. nih.gov | Optimize antifungal potency. nih.gov | Considered a potentially beneficial strategy for developing new, therapeutically useful antifungal drugs. nih.gov |

Biological Activities of Nikkomycin X

Antifungal Activity

Nikkomycin (B1203212) X has demonstrated potent antifungal activity against a range of fungal pathogens. ontosight.ai It is particularly effective against dimorphic fungi that have a high chitin (B13524) content in their cell walls, such as Coccidioides immitis and Blastomyces dermatitidis. mdpi.comasm.org While it shows some activity against Candida species, it is less effective against filamentous fungi like Aspergillus fumigatus. ontosight.aimdpi.comasm.org

Table 2: In Vitro Antifungal Activity of Nikkomycins

| Fungal Species | Nikkomycin X Activity | Nikkomycin Z Activity |

|---|---|---|

| Coccidioides immitis | Effective mdpi.comasm.org | Highly Effective mdpi.comasm.org |

| Blastomyces dermatitidis | Effective mdpi.comasm.org | Highly Effective mdpi.comasm.org |

| Candida albicans | Less Effective mdpi.com | Moderately Effective asm.org |

Insecticidal Activity

The inhibition of chitin synthase by nikkomycins also confers insecticidal properties. nih.gov Research has shown that these compounds can be effective against various insect pests. google.comdergipark.org.tr By disrupting the molting process, Nikkomycin X and related compounds offer a potential avenue for the development of novel insecticides. d-nb.info

Bioprocess Engineering and Production Optimization for Nikkomycins

Fermentation Strategies for Enhanced Yield and Purity

The production of nikkomycins is primarily achieved through fermentation of various Streptomyces species, most notably Streptomyces ansochromogenes. The native yield of these compounds is often low, necessitating advanced fermentation strategies to improve economic viability.

Genetic engineering has emerged as a powerful tool to enhance Nikkomycin (B1203212) X production by manipulating the biosynthetic gene cluster. The nikkomycin biosynthetic gene cluster in Streptomyces ansochromogenes contains the structural genes responsible for the synthesis of the nikkomycin peptidyl and nucleoside moieties.

Key genetic engineering strategies include:

Overexpression of Regulatory Genes: The nikkomycin gene cluster contains specific regulatory genes, such as sanG and nikR, which act as positive regulators of the biosynthetic pathway. Overexpression of these genes has been shown to significantly increase nikkomycin production. For instance, engineering a strain to overexpress sanG resulted in a substantial increase in the production of Nikkomycin X and other analogs.

Deletion of Competing Pathways: To channel metabolic flux towards nikkomycin synthesis, genes involved in competing biosynthetic pathways can be deleted. This approach minimizes the synthesis of undesired byproducts and enhances the yield of the target compound.

Directed Biosynthesis: Genetic modification can also be employed to favor the production of specific nikkomycin analogs. By inactivating genes responsible for the synthesis of certain precursors, the metabolic pathway can be steered towards the production of more desirable compounds like Nikkomycin X.

| Genetic Modification | Effect on Nikkomycin Production | Reference |

| Overexpression of sanG | Significant increase in total nikkomycin production. | |

| Overexpression of nikR | Enhanced nikkomycin biosynthesis. | |

| Deletion of sanF | Altered ratio of nikkomycin analogs, favoring specific compounds. |

Optimizing the fermentation medium and environmental parameters is critical for maximizing the yield and purity of Nikkomycin X. The composition of the culture medium directly influences the growth of the producing microorganism and the biosynthesis of the target compound.

Key optimization parameters include:

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly impact nikkomycin production. Glucose is a commonly used carbon source, while various nitrogen sources, including yeast extract and peptone, have been investigated to enhance yield.

Phosphate (B84403) Concentration: Phosphate levels in the fermentation medium have a regulatory effect on the production of secondary metabolites like nikkomycins. Careful control of phosphate concentration is necessary to prevent inhibition of nikkomycin biosynthesis.

Dissolved Oxygen: As an aerobic process, fermentation requires an adequate supply of dissolved oxygen. The dissolved oxygen level can influence both cell growth and the production of nikkomycins.

| Parameter | Optimal Condition/Effect | Reference |

| Carbon Source | Glucose is commonly used, but other sources can be explored for optimization. | |

| Nitrogen Source | Complex nitrogen sources like yeast extract and peptone often support high yields. | |

| Phosphate | Low concentrations are generally favorable for nikkomycin production. | |

| pH | Typically maintained in the neutral to slightly alkaline range. | |

| Temperature | Optimal temperature varies by strain, often around 28-30°C. | |

| Dissolved Oxygen | Maintaining a sufficient dissolved oxygen level is critical for aerobic fermentation. |

Strain Improvement through Genetic Engineering

Downstream Processing and Purification Methodologies

The recovery and purification of Nikkomycin X from the fermentation broth is a complex and challenging process. The presence of multiple structurally similar nikkomycin analogs necessitates sophisticated downstream processing and purification methodologies.

The primary challenge in the purification of Nikkomycin X lies in its co-production with a range of structurally related analogs, such as Nikkomycin Z, J, I, and others. These analogs often differ by only a single functional group, resulting in very similar physicochemical properties. This similarity makes their separation by conventional chromatographic methods difficult and often results in low recovery yields. The presence of these impurities can also interfere with the biological activity and subsequent clinical applications of Nikkomycin X.

To overcome the challenges of separating nikkomycin analogs, advanced chromatographic techniques are employed to achieve high purity isolation of Nikkomycin X. These methods provide the necessary resolution to separate the closely related compounds.

Commonly used advanced chromatographic techniques include:

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since nikkomycins are amphoteric compounds, possessing both acidic and basic functional groups, ion-exchange chromatography is a highly effective purification step. By carefully controlling the pH and ionic strength of the mobile phase, Nikkomycin X can be selectively eluted and separated from other analogs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the final polishing step in the purification of Nikkomycin X. This technique separates compounds based on their hydrophobicity. The use of high-efficiency columns and optimized mobile phases allows for the separation of even very similar nikkomycin analogs, yielding a final product of high purity.

Adsorption Chromatography: Adsorption chromatography, using resins like Amberlite, has also been successfully used in the purification of nikkomycins. This method relies on the differential adsorption of the various analogs to the stationary phase, allowing for their selective elution.

| Technique | Principle of Separation | Application in Nikkomycin X Purification | Reference |

| Ion-Exchange Chromatography | Net charge of the molecule. | Effective for initial separation of nikkomycin analogs from the fermentation broth. | |

| Reversed-Phase HPLC | Hydrophobicity of the molecule. | Used for final polishing and to achieve high purity Nikkomycin X. | |

| Adsorption Chromatography | Differential adsorption to a solid stationary phase. | Can be used as an intermediary or initial purification step. |

Molecular Genetics and Gene Editing in Producer Organisms

The biosynthesis of nikkomycins is a complex process orchestrated by a dedicated gene cluster in producer organisms, primarily species of Streptomyces. The manipulation of these genes has been a cornerstone of nikkomycin research, enabling increased production and the generation of novel analogs.

The nikkomycin biosynthetic gene cluster has been identified and characterized in both Streptomyces tendae and Streptomyces ansochromogenes. researchgate.netnih.gov In S. ansochromogenes, the coding regions for nikkomycin biosynthesis span approximately 35 kb and are organized into three transcriptional units. nih.gov Overexpression of the entire nikkomycin biosynthetic gene cluster in S. ansochromogenes has been shown to significantly improve nikkomycin production. nih.gov

Gene inactivation and complementation studies have been crucial in elucidating the function of specific genes within the cluster. For instance, the inactivation of the nikC gene in S. tendae resulted in a mutant that could no longer produce biologically active nikkomycins I, J, X, and Z. Instead, it accumulated the nucleoside moieties nikkomycins CX and CZ. nih.gov This phenotype could be reversed by reintroducing a functional nikC gene. nih.gov Similarly, the inactivation of genes nikQ and nikR in S. tendae also impacted nikkomycin production. researchgate.net The nikQ gene encodes a P450 cytochrome, and its inactivation abolished the synthesis of nikkomycins containing the 4-formyl-4-imidazolin-2-one base, such as Nikkomycin X. researchgate.net

In S. ansochromogenes, genetic manipulation has been employed to selectively enhance the production of Nikkomycin Z over its isomer, Nikkomycin X. Disrupting genes such as sanO or sanQ, which are involved in the biosynthesis of the imidazolone (B8795221) base of Nikkomycin X, effectively blocked its production without affecting Nikkomycin Z synthesis. nih.gov Another strategy involved inactivating sanP, which encodes a thioesterase, to create a strain that selectively produces Nikkomycin Z. nih.gov

Furthermore, manipulating regulatory genes has proven to be an effective strategy. The overexpression of the pathway-specific regulatory gene sanG led to a significant increase in nikkomycin production. taylorandfrancis.com The global regulator AdpA has also been identified as an activator of nikkomycin biosynthesis. frontiersin.org These genetic engineering approaches not only enhance the yield of desired nikkomycins but also open avenues for creating novel derivatives through combinatorial biosynthesis. d-nb.info

| Gene | Organism | Function in Nikkomycin Biosynthesis | Effect of Inactivation |

| nikC | Streptomyces tendae | Encodes an L-lysine 2-aminotransferase, catalyzing the initial step in the formation of the peptidyl moiety. nih.gov | Abolished production of nikkomycins I, J, X, and Z; accumulation of nikkomycins CX and CZ. nih.gov |

| nikQ | Streptomyces tendae | Encodes a P450 cytochrome involved in the formation of the 4-formyl-4-imidazolin-2-one base. researchgate.netresearchgate.net | Abolished synthesis of nikkomycins containing the 4-formyl-4-imidazolin-2-one base (e.g., Nikkomycin X). researchgate.net |

| nikR | Streptomyces tendae | Predicted to be a uracil (B121893) phosphoribosyltransferase. researchgate.net | Inactivation affected nikkomycin production. researchgate.net |

| sanO | Streptomyces ansochromogenes | Involved in the biosynthesis of the imidazolone nucleoside moiety of Nikkomycin X. nih.gov | Blocked Nikkomycin X production with no effect on Nikkomycin Z production. nih.gov |

| sanP | Streptomyces ansochromogenes | Encodes a type II thioesterase that releases the precursor of the imidazolone base. nih.gov | Created a strain that selectively produces Nikkomycin Z. nih.gov |

| sanG | Streptomyces ansochromogenes | Pathway-specific regulatory gene. | Overexpression significantly increased nikkomycin production. taylorandfrancis.com |

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are fundamental for characterizing the enzymatic targets of nikkomycins and understanding their mechanism of action. As competitive inhibitors of chitin (B13524) synthase, nikkomycins have been extensively studied using assays that measure the activity of this key fungal enzyme. researchgate.netmdpi.com

Chitin synthase inhibition assays typically utilize fungal cell extracts as a source of the enzyme. mdpi.com The assay measures the incorporation of a radiolabeled substrate, such as UDP-N-acetylglucosamine, into chitin. The inhibitory activity of nikkomycins is determined by measuring the reduction in chitin synthesis in the presence of the compound. The half-inhibitory concentration (IC50) is a common metric used to quantify the potency of inhibition. mdpi.comresearchgate.net

Studies on Saccharomyces cerevisiae have revealed the differential inhibition of its two main chitin synthase isozymes, Chitin Synthase 1 (Chs1) and Chitin Synthase 2 (Chs2), by nikkomycins. asm.orgresearchgate.net Nikkomycin X and Z are competitive inhibitors of both enzymes, but Chs2, which is essential for primary septum formation, is significantly more resistant to inhibition than Chs1, a repair enzyme. asm.orgresearchgate.net The inhibition constant (Ki) values for nikkomycins against the two isozymes can differ by up to three orders of magnitude, highlighting differences in their active sites. asm.org

Kinetic studies have also been performed on enzymes within the nikkomycin biosynthetic pathway itself. For example, NikD, a flavoprotein from the nikkomycin gene cluster, catalyzes a key oxidation step. nih.gov Steady-state kinetic parameters for the reaction of NikD with its substrates have been determined by measuring hydrogen peroxide formation in a coupled assay. nih.gov Such studies are crucial for understanding the enzymatic cascade that leads to the final nikkomycin structure.

| Enzyme | Source | Inhibitor(s) | Kinetic Parameters |

| Chitin Synthase 1 (Chs1) | Saccharomyces cerevisiae | Nikkomycin X, Nikkomycin Z, Polyoxin (B77205) D | Highly sensitive to inhibition by nikkomycins. asm.orgresearchgate.net |

| Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | Nikkomycin X, Nikkomycin Z, Polyoxin D | More resistant to inhibition; Ki values are orders of magnitude higher than for Chs1. asm.orgresearchgate.net |

| NikD | Streptomyces tendae | (Substrates) Δ¹- or Δ²-piperideine-2-carboxylate, 3,4-dehydro-L-proline | kcat = 64 min⁻¹, Km = 5.2 µM (for piperideine-2-carboxylate); kcat = 18 min⁻¹, Km = 13 mM (for 3,4-dehydro-L-proline). nih.gov |

Advanced Spectroscopic and Chromatographic Characterization

The separation and structural elucidation of nikkomycins present significant analytical challenges due to the existence of multiple, structurally similar congeners in fermentation broths. Advanced chromatographic and spectroscopic techniques have been indispensable for overcoming these hurdles.

High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of nikkomycins. However, the isomers Nikkomycin X and Z are particularly difficult to separate using standard reversed-phase HPLC methods. cuny.edutandfonline.com To achieve baseline resolution, specialized methods have been developed. One successful approach employs a reversed-phase C18 column with a mobile phase containing an ion-pairing agent, such as heptanesulfonic acid, in an ammonium (B1175870) formate (B1220265) buffer. tandfonline.comnih.gov

An innovative technique known as chemochromatography has also been developed for the separation of Nikkomycin X and Z. nih.gov This method involves adding a reactive agent, sodium bisulfite, to the mobile phase. The bisulfite reacts selectively with Nikkomycin X to form a polar addition product within the column, which drastically alters its retention time and allows for its complete separation from Nikkomycin Z. cuny.edunih.gov

Once isolated, the structures of nikkomycin compounds are determined using advanced spectroscopic methods. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is used to establish the molecular formula. researchgate.netnih.gov Nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, is crucial for the complete structure elucidation of new nikkomycin analogs, such as Nikkomycin pseudo-Z, pseudo-J, Px, and Pz. researchgate.netnih.govnih.gov Solid-state NMR has also been employed to investigate the structural changes in fungal cell wall polysaccharides upon treatment with nikkomycin. researchgate.netbiorxiv.org

| Technique | Application in Nikkomycin Studies | Key Findings/Examples |

| Reversed-Phase HPLC | Separation and quantification of Nikkomycin X and Z. tandfonline.comnih.gov | Baseline resolution achieved using a C18 column with an ion-pairing agent (heptanesulfonic acid). tandfonline.comnih.gov |

| Chemochromatography | Preparative and analytical separation of Nikkomycin X and Z. cuny.edunih.gov | Addition of sodium bisulfite to the mobile phase selectively modifies Nikkomycin X, enabling separation. cuny.edunih.gov |

| Mass Spectrometry (MS/MS) | Determination of molecular formula and structural fragments. researchgate.netnih.gov | Used to identify novel analogs like Nikkomycin Pz, which lacks a hydroxyl group compared to Nikkomycin Z. researchgate.netnih.gov |

| NMR Spectroscopy (1D & 2D) | Complete structure elucidation of new and known nikkomycins. cuny.eduresearchgate.netnih.gov | Confirmed the C-glycosidic bond in nikkomycins pseudo-Z and pseudo-J and elucidated the structures of nikkomycins Px and Pz. researchgate.netnih.govnih.gov |

| Solid-State NMR | Investigating the impact of nikkomycin on fungal cell wall structure. researchgate.netbiorxiv.org | Revealed that nikkomycin treatment removes a specific β-glucan-chitin/chitosan complex from the cell wall of Rhizopus delemar. biorxiv.org |

In Vitro and In Vivo Models for Antifungal Activity Assessment (Non-Human)

The evaluation of the antifungal efficacy of nikkomycins relies on a combination of in vitro susceptibility testing and in vivo animal models of infection. These models are essential for determining the spectrum of activity and the potential therapeutic utility of these compounds before human clinical trials.

In vitro antifungal activity is typically assessed using broth microdilution methods to determine the minimum inhibitory concentration (MIC). researchgate.netoup.com Nikkomycin Z has demonstrated potent in vitro activity against endemic dimorphic fungi, particularly Coccidioides species. mdpi.comasm.org It has also shown activity against Blastomyces dermatitidis and Histoplasma capsulatum. asm.org The activity against other fungi, such as Candida auris, is more variable, with a wide range of MICs observed across different isolates. researchgate.netoup.com Checkerboard synergy studies have been conducted to evaluate nikkomycin in combination with other antifungals like fluconazole (B54011) and itraconazole. These studies have shown additive and synergistic interactions against several important fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.comnih.gov

In vivo studies in animal models are critical for assessing the efficacy of nikkomycins in a living system. Murine models of fungal infections are commonly used. Nikkomycin Z has demonstrated significant efficacy in mouse models of coccidioidomycosis, including pulmonary, disseminated, and central nervous system infections. asm.orgasm.orgnih.gov In these models, treatment with Nikkomycin Z resulted in improved survival and a reduction in the fungal burden in various organs. asm.orgnih.gov Efficacy has also been shown in murine models of blastomycosis and histoplasmosis. asm.orgresearchgate.net

A notable in vivo study was conducted in dogs with naturally acquired coccidioidal pneumonia. This study provided valuable data on the efficacy of Nikkomycin Z in a non-rodent model that closely mimics the human disease. The results showed that treatment led to clinical improvement in the majority of the dogs, with some achieving resolution or near-resolution of the disease. researchgate.net

| Model Type | Organism(s) | Key Findings |

| In Vitro Broth Microdilution | Coccidioides spp. | Potent activity, with immature spherules showing growth arrest. mdpi.com |

| In Vitro Broth Microdilution | Candida auris | Mixed activity, with MIC50 of 2 mg/L and MIC90 of 32 mg/L against a panel of 100 isolates. researchgate.netoup.com |

| In Vitro Checkerboard Synergy | C. albicans, A. fumigatus | Synergistic or additive effects when combined with fluconazole or itraconazole. mdpi.comnih.gov |

| In Vivo Murine Model (Coccidioidomycosis) | Coccidioides immitis | Oral administration improved survival and reduced fungal burden in lung, spleen, and brain infections. asm.orgasm.orgnih.gov |

| In Vivo Canine Model (Coccidioidomycosis) | Coccidioides spp. | Treatment of naturally acquired pneumonia resulted in clinical improvement in 7 out of 9 dogs that completed the study. researchgate.net |

| In Vivo Murine Model (Blastomycosis, Histoplasmosis) | Blastomyces dermatitidis, Histoplasma capsulatum | Demonstrated activity in mouse models of these endemic mycoses. asm.orgresearchgate.net |

Conclusion

Nikkomycin (B1203212) X is a significant member of the peptidyl nucleoside antibiotic class, distinguished by its unique chemical structure and its specific mechanism of action as a chitin (B13524) synthase inhibitor. Its potent antifungal and insecticidal activities underscore the importance of chitin synthase as a therapeutic target. While its close relative, Nikkomycin Z, has progressed further in clinical research, the study of Nikkomycin X continues to provide valuable insights into the structure-activity relationships of this important class of natural products and their potential for the development of new anti-infective agents.

Future Research Directions and Translational Perspectives Non Clinical

Discovery and Characterization of Novel Nikkomycin (B1203212) Analogs with Improved Properties

The quest for enhanced antifungal agents has spurred significant research into developing novel analogs of Nikkomycin. These efforts aim to overcome the limitations of naturally occurring nikkomycins, such as metabolic instability and poor cellular uptake, while retaining or improving their potent inhibition of chitin (B13524) synthase. d-nb.info

A promising strategy in this endeavor is "mutasynthesis," a technique that involves genetically modifying the nikkomycin-producing organism, Streptomyces ansochromogenes, and then feeding it synthetic precursor molecules. nih.gov This approach has led to the creation of new nikkomycin analogs with altered properties. For instance, by inactivating the sanL gene in S. ansochromogenes and supplying nicotinic acid, researchers have successfully produced two novel analogs: nikkomycin Px and nikkomycin Pz. nih.gov These new compounds have demonstrated comparable antifungal activity against Candida albicans and Alternaria longipes to the natural nikkomycins X and Z. nih.gov Crucially, nikkomycin Px and Pz exhibit significantly better stability under various pH and temperature conditions, a critical attribute for potential therapeutic development. nih.gov

Another avenue of research focuses on synthesizing a wide array of peptidyl nucleoside analogs through combinatorial chemistry. d-nb.info This high-throughput approach allows for the rapid generation and screening of numerous compounds to identify those with superior characteristics. One such study successfully synthesized a library of 450 nikkomycin analogs, demonstrating the feasibility of this method for exploring a vast chemical space. d-nb.info Importantly, this research also revealed that certain stereocenters within the nikkomycin structure could be removed without compromising its inhibitory activity, offering valuable insights for future drug design. d-nb.info

These research efforts highlight a clear trajectory towards developing nikkomycin analogs with enhanced stability, a key factor for improving their pharmacokinetic profiles and therapeutic potential. nih.govoup.com

Table 1: Novel Nikkomycin Analogs and their Properties

| Analog | Method of Generation | Key Properties | Reference |

| Nikkomycin Px | Mutasynthesis | Similar antifungal activity to Nikkomycin X and Z; Improved stability at different pH and temperatures. | nih.gov |

| Nikkomycin Pz | Mutasynthesis | Similar antifungal activity to Nikkomycin X and Z; Improved stability at different pH and temperatures. | nih.govresearchgate.net |

Elucidation of Remaining Biosynthetic Steps and Regulatory Networks

A thorough understanding of the nikkomycin biosynthetic pathway and its intricate regulatory networks is paramount for enhancing the production of these valuable compounds and for engineering novel analogs. While significant progress has been made in elucidating the gene cluster responsible for nikkomycin biosynthesis, several steps and regulatory mechanisms remain to be fully characterized. nih.govfrontiersin.org

The biosynthesis of nikkomycins is a complex process governed by a multitude of genes. nih.gov Research has identified key regulatory genes, such as sanG, which acts as a pathway-specific activator. nih.gov The expression of sanG is, in turn, influenced by other regulatory proteins like SabR, which has been shown to positively regulate nikkomycin production. nih.gov However, studies suggest that other, as yet unidentified, critical regulators also play a role in controlling nikkomycin biosynthesis. nih.gov

Furthermore, quorum-sensing systems, which involve autoregulators and their corresponding receptor proteins, are known to be crucial in regulating secondary metabolism in Streptomyces. frontiersin.org In S. ansochromogenes, a butenolide signaling system has been identified that regulates nikkomycin biosynthesis. frontiersin.org The accumulation of specific signaling molecules can trigger a cascade of gene expression leading to the production of nikkomycin. frontiersin.org Deciphering the precise mechanisms of how these signals are synthesized, perceived, and transduced to activate the biosynthetic genes is an active area of investigation. frontiersin.org

Future research in this area will likely focus on:

Identifying and characterizing the remaining unknown enzymes and their functions within the nikkomycin biosynthetic pathway.

Unraveling the complete regulatory cascade, including the interplay between different transcription factors and signaling molecules.

Utilizing this knowledge to genetically engineer high-producing strains of Streptomyces for industrial-scale production of nikkomycins and their analogs. frontiersin.org

Development of Next-Generation Chitin Synthase Inhibitors Based on the Nikkomycin Scaffold

The nikkomycin scaffold serves as a valuable template for the rational design of new and improved chitin synthase inhibitors. d-nb.inforesearchgate.net As competitive inhibitors of this essential fungal enzyme, nikkomycins offer a promising starting point for developing antifungal agents with a high degree of selectivity, as chitin is absent in mammals. oup.commdpi.com

The development of next-generation inhibitors is informed by a growing understanding of the structure-activity relationships of nikkomycin and its interaction with chitin synthase. mdpi.com For example, the hydroxypyridine moiety of nikkomycin Z plays a crucial role in its binding to the active site of the enzyme, and modifications to this part of the molecule can significantly impact its inhibitory activity. mdpi.com

Researchers are exploring various strategies to create novel inhibitors based on the nikkomycin structure:

Synthesis of Analogs: Chemical synthesis allows for the creation of a wide range of nikkomycin analogs with modifications designed to enhance their properties, such as increased stability and improved cellular uptake. d-nb.info

Combinatorial Chemistry: This approach enables the rapid generation of large libraries of related compounds, which can then be screened for their inhibitory activity against chitin synthase. d-nb.info

Structure-Based Drug Design: With the availability of structural information on chitin synthase, it is possible to design molecules that fit precisely into the enzyme's active site, leading to more potent and specific inhibitors. mdpi.com

These efforts have already yielded promising results, with the synthesis of novel peptidyl nucleosides that retain the core structure of nikkomycin but incorporate modifications aimed at overcoming its limitations. d-nb.info The ultimate goal is to develop next-generation chitin synthase inhibitors with superior efficacy, a broader spectrum of activity, and improved pharmacokinetic properties for clinical use.

Understanding and Overcoming Mechanisms of Fungal Resistance

The emergence of antifungal drug resistance is a significant challenge in the treatment of fungal infections. nih.govnih.gov While nikkomycin Z has shown promise, it is essential to understand the potential mechanisms by which fungi could develop resistance to this class of drugs and to devise strategies to overcome it.

The primary mechanism of action of nikkomycin is the inhibition of chitin synthase. oup.com Therefore, alterations in the target enzyme could be a potential source of resistance. researchgate.net However, reports of resistance arising from an altered chitin synthase are rare. researchgate.net

A more common mechanism of resistance to antifungal agents involves reduced intracellular drug accumulation, often mediated by efflux pumps. nih.gov In the case of Candida albicans, the uptake of nikkomycin Z is facilitated by a di- and tripeptide transporter, Ptr22. researchgate.net A mutation in this transporter can lead to resistance by preventing the drug from reaching its intracellular target. researchgate.net

Strategies to overcome potential resistance to nikkomycin include:

Combination Therapy: Using nikkomycin in combination with other antifungal drugs that have different mechanisms of action can create synergistic effects and reduce the likelihood of resistance developing. asm.orgnih.gov For example, combining nikkomycin Z with azoles or echinocandins has shown synergistic or additive interactions against various fungal pathogens. asm.orgnih.gov

Development of Novel Analogs: Designing new nikkomycin analogs that are less susceptible to efflux pumps or that can overcome target site modifications is a key research focus.

Targeting Resistance Mechanisms: Investigating ways to inhibit the efflux pumps or other resistance mechanisms directly could restore the susceptibility of resistant strains to nikkomycin.

A thorough understanding of the molecular basis of both intrinsic and acquired resistance to nikkomycin will be crucial for its successful long-term clinical application.

Applications in Agricultural and Veterinary Mycology Research

The potent and specific action of nikkomycin against chitin synthase makes it a valuable tool for research in agricultural and veterinary mycology, where fungal infections pose significant threats to plant and animal health. mdpi.comresearchgate.net

In agriculture, nikkomycin has demonstrated potential as a fungicide to control various plant pathogens. mdpi.com The fact that chitin is a key component of the fungal cell wall but is absent in plants makes chitin synthase an ideal target for developing environmentally friendly fungicides with low toxicity to crops. mdpi.com Research has shown that nikkomycin can be effective against a range of filamentous fungi that cause diseases in plants. researchgate.net

In veterinary medicine, nikkomycin Z has shown particular promise in treating infections caused by endemic dimorphic fungi, such as Coccidioides, which can cause severe respiratory and disseminated disease in animals, especially dogs. researchgate.netmdpi.com Studies have demonstrated the efficacy of nikkomycin Z in treating naturally infected dogs with coccidioidomycosis, leading to a significant reduction in fungal burden. researchgate.net Its fungicidal activity against these highly chitinous fungi makes it a valuable therapeutic option. mdpi.comresearchgate.net

The applications of nikkomycin in these fields extend beyond direct therapeutic use to include:

Research Tool: Nikkomycin serves as a valuable research tool to study the role of chitin in fungal growth, development, and pathogenesis in both plant and animal pathogens.

Drug Development: The nikkomycin scaffold can be used as a starting point for the development of new, more potent, and selective antifungal agents specifically tailored for agricultural or veterinary use.

Resistance Monitoring: Studying the development of resistance to nikkomycin in agricultural and veterinary settings can provide valuable insights into the mechanisms of antifungal resistance in general.

The continued investigation of nikkomycin and its analogs holds significant potential for developing novel strategies to combat fungal diseases in both the agricultural and veterinary sectors.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Nikkomycin So(X)’s mechanism of action?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:

- Population : Specific microbial strains or cell lines (e.g., Candida albicans).

- Intervention : Nikkomycin So(X) dosage and administration protocols.

- Comparison : Existing antifungal agents (e.g., polyenes, azoles).

- Outcome : Quantifiable metrics like minimum inhibitory concentration (MIC) or gene expression changes.

- Time : Duration of exposure (e.g., 24-hour growth inhibition assays).

This approach ensures specificity and testability .

Q. What are effective strategies for conducting a literature review on Nikkomycin So(X)?

- Methodological Answer :

- Step 1 : Identify databases (PubMed, Scopus) and keywords (e.g., "Nikkomycin So(X) antifungal activity," "chitin synthase inhibition").

- Step 2 : Screen abstracts for relevance to mechanistic studies or pharmacokinetic data.

- Step 3 : Use citation tracking to locate foundational papers (e.g., early work on nikkomycin analogs).

- Step 4 : Synthesize findings into a matrix comparing methodologies, outcomes, and limitations.

Tools like EndNote or Zotero can organize references systematically .

Q. How should experimental protocols for Nikkomycin So(X) be designed to ensure reproducibility?

- Methodological Answer :

- Detail all variables : Include strain source, growth conditions (pH, temperature), and solvent controls (e.g., DMSO concentration).

- Standardize assays : Use validated methods like broth microdilution for MIC determination (CLSI guidelines).

- Documentation : Publish raw data and protocols in supplementary materials to enable replication.

- Ethical reporting : Adhere to NIH guidelines for preclinical studies (e.g., animal model ethics) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in studies on Nikkomycin So(X)’s efficacy across fungal species?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in Aspergillus vs. Cryptococcus).

- Strain-specific factors : Analyze genomic differences (e.g., chitin synthase isoform expression) using RNA sequencing.

- Experimental validation : Replicate conflicting studies under identical conditions, controlling for variables like inoculum size.

- Collaborative forums : Engage with platforms like PubMed Commons to discuss discrepancies with original authors .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Nikkomycin So(X) studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Bootstrap resampling : Assess confidence intervals for small sample sizes.

- Multivariate analysis : Evaluate interactions between Nikkomycin So(X) and host factors (e.g., immune response biomarkers).

- Software tools : Use R packages (drc, nlme) or GraphPad Prism for robust analysis .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for Nikkomycin So(X) pharmacokinetics?

- Methodological Answer :

- In vitro modeling : Simulate physiological conditions (e.g., serum protein binding, pH gradients) using bioreactors.

- Pharmacokinetic sampling : Collect time-series data from animal models (e.g., plasma concentrations via LC-MS).

- Compartmental modeling : Apply WinNonlin or NONMEM to predict tissue penetration and half-life.

- Validation : Compare predictions to clinical trial data in phase I studies .

Q. What methods are recommended for identifying off-target effects of Nikkomycin So(X) in eukaryotic cells?

- Methodological Answer :

- Proteomic profiling : Use mass spectrometry to detect changes in host protein expression post-treatment.

- CRISPR screens : Perform genome-wide knockout libraries to identify synthetic lethal interactions.

- Toxicity assays : Measure mitochondrial membrane potential (JC-1 staining) or apoptosis markers (caspase-3 activation).

- Data integration : Cross-reference findings with databases like ToxCast to predict in vivo risks .

Methodological Notes

- Referencing standards : Cite primary literature over reviews; avoid non-academic sources like BenchChem .

- Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare to meet FAIR principles .

- Ethical compliance : Document IRB approvals for human-derived samples or clinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.